molecular formula C7H9NO3 B163731 Methyl 2-amino-2-(furan-2-yl)acetate CAS No. 127358-24-1

Methyl 2-amino-2-(furan-2-yl)acetate

Cat. No. B163731
Key on ui cas rn: 127358-24-1
M. Wt: 155.15 g/mol
InChI Key: FEHASYZONKCPOM-ZCFIWIBFSA-N
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Patent
US09353060B2

Procedure details

To a magnetically stirred solution of methyl 2-(furan-2-yl)-2-(methoxyimino)acetate (17.50 g, 96 mmol) in 300 mL of MeOH was added 200 mL of a solution of 50% formic acid in water. The reaction mixture was cooled to 0° C. (ice bath) and zinc dust (18.74 g, 287 mmol) was added. After stirring at room temperature for 18 hr, the reaction mixture was filtered through a plug of Celite and the plug was washed with MeOH. Solvent was removed on the rotary evaporator and the yellow residue was dissolved in 50 mL of water, basified to pH 10 with a saturated solution of Na2CO3 and extracted with 3×100 mL of EtOAc. After drying (MgSO4) the organic extracts, solvent removal gave 10.2 g of methyl 2-amino-2-(furan-2-yl)acetate as an orange liquid.
Name
methyl 2-(furan-2-yl)-2-(methoxyimino)acetate
Quantity
17.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
18.74 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](=[N:11]OC)[C:7]([O:9][CH3:10])=[O:8].C(O)=O>CO.O.[Zn]>[NH2:11][CH:6]([C:2]1[O:1][CH:5]=[CH:4][CH:3]=1)[C:7]([O:9][CH3:10])=[O:8]

Inputs

Step One
Name
methyl 2-(furan-2-yl)-2-(methoxyimino)acetate
Quantity
17.5 g
Type
reactant
Smiles
O1C(=CC=C1)C(C(=O)OC)=NOC
Name
solution
Quantity
200 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
18.74 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a plug of Celite
WASH
Type
WASH
Details
the plug was washed with MeOH
CUSTOM
Type
CUSTOM
Details
Solvent was removed on the rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
the yellow residue was dissolved in 50 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×100 mL of EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (MgSO4)
CUSTOM
Type
CUSTOM
Details
the organic extracts, solvent removal

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC(C(=O)OC)C=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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